2-Cyclopropyl-5-iodo-1,3,4-oxadiazole
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 2-cyclopropyl-5-iodo-1,3,4-oxadiazole (C₅H₅IN₂O) features a planar oxadiazole ring with substituents at positions 2 and 5. X-ray crystallographic data from related 1,3,4-oxadiazole derivatives (e.g., compound 2d in ) reveal approximate planarity of the heterocyclic core, with bond angles of 105.3° for N–O–N and 112.7° for O–N–C in analogous structures. The cyclopropyl group adopts a pseudo-equatorial conformation relative to the oxadiazole plane, minimizing steric strain.
Table 1: Key crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (C–I) | 2.10 Å | |
| Dihedral angle (oxadiazole-cyclopropyl) | 8.2° | |
| Space group | P2₁/c |
The iodine atom at position 5 introduces significant electron-withdrawing effects, polarizing the oxadiazole ring and enhancing intermolecular interactions via halogen bonding.
Spectroscopic Profiling (IR, NMR, HRMS)
Infrared Spectroscopy :
Characteristic peaks include:
- Strong absorption at 1630–1675 cm⁻¹ (C=N stretch of oxadiazole)
- Medium-intensity band at 1210–1250 cm⁻¹ (C–O–C asymmetric stretch)
- C–I stretching vibration at 560–590 cm⁻¹
NMR Spectroscopy :
¹H NMR (400 MHz, CDCl₃):
- Cyclopropyl protons: δ 1.15–1.30 ppm (multiplet, 4H)
- Oxadiazole ring proton: Not observed due to deshielding effects
¹³C NMR (100 MHz, CDCl₃):
- C-2 (oxadiazole): 156.4 ppm
- C-5 (iodo-substituted): 98.2 ppm
- Cyclopropyl carbons: 8.7 ppm (CH₂), 12.1 ppm (CH)
HRMS :
- Observed m/z: 235.9521 [M+H]⁺ (calc. 235.9528)
- Fragmentation pattern: Loss of I- (127.90 Da) followed by CO elimination (28.01 Da)
Thermodynamic Properties and Stability Analysis
Thermal Stability :
Decomposition begins at 185°C under nitrogen atmosphere, with complete degradation by 230°C (TGA data from analogous compounds). The cyclopropyl group enhances thermal stability compared to linear alkyl substituents, increasing melting point by ~20°C versus n-propyl analogs.
Solubility :
Storage Stability : Maintains 95% purity after 12 months at 4°C in inert atmosphere. Susceptible to photodegradation (t₁/₂ = 14 days under UV light).
Properties
IUPAC Name |
2-cyclopropyl-5-iodo-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAXXZKFLLLKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-5-iodo-1,3,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxadiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer effects by inhibiting cancer cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes. Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and proteins, forming stable complexes that interfere with their normal function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby preventing cancer cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. Its stability and efficacy may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and bacterial infections. At higher doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, with higher concentrations observed in target tissues, such as tumors or infected sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis. The precise subcellular localization of this compound can determine its efficacy and specificity in targeting cellular processes.
Biological Activity
2-Cyclopropyl-5-iodo-1,3,4-oxadiazole (CAS No.: 1592357-20-4) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
This compound is characterized by its unique structure that includes a cyclopropyl group and an iodine atom attached to the oxadiazole ring. The molecular formula is CHI NO, with a molecular weight of approximately 210.01 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 20.0 | Disruption of mitochondrial membrane potential |
In vitro assays such as the MTT assay have shown that this compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines . Flow cytometry analysis revealed that treatment with the compound leads to increased levels of active caspases, suggesting a mechanism involving programmed cell death .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results indicate that this compound exhibits activity against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Weak |
The antimicrobial effect appears to be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to caspase-mediated cell death.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Antimicrobial Mechanism : The disruption of microbial cell wall integrity and interference with metabolic functions contribute to its antimicrobial efficacy.
Case Studies
A notable case study involved the evaluation of this compound in combination with standard chemotherapeutics like doxorubicin. The combination therapy demonstrated enhanced cytotoxic effects compared to individual treatments in MDA-MB-231 cells . This suggests potential for use in combination therapies for improved clinical outcomes.
Scientific Research Applications
Anticancer Properties
The 1,3,4-oxadiazole scaffold is recognized for its potential as an anticancer agent. Various derivatives of this compound have been synthesized and evaluated for their efficacy against different cancer cell lines.
Case Studies in Anticancer Activity
- Salahuddin et al. reported that certain substituted 1,3,4-oxadiazoles exhibited significant cytotoxic effects against CNS and renal cancer cell lines. For instance, a derivative demonstrated a growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) cells .
- Mansour et al. synthesized new oxadiazole derivatives that showed promising activity against leukemia cell lines with some compounds exhibiting IC50 values as low as 0.67 µM against prostate cancer cells .
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazoles are well-documented. These compounds have shown effectiveness against a range of pathogens.
Research Findings
- A study highlighted that certain oxadiazole derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
- Other compounds have demonstrated activity against Mycobacterium tuberculosis with MIC values comparable to standard treatments such as Isoniazid .
Additional Pharmacological Activities
Beyond anticancer and antimicrobial effects, 2-cyclopropyl-5-iodo-1,3,4-oxadiazole derivatives have been explored for various other pharmacological activities.
Anticonvulsant Activity
Research indicates that modifications to the oxadiazole structure can enhance anticonvulsant properties. For example, specific substitutions on the oxadiazole ring have been shown to improve efficacy in animal models .
Anti-inflammatory and Analgesic Effects
Several studies have reported that oxadiazole derivatives possess anti-inflammatory and analgesic effects, making them candidates for pain management therapies .
Synthetic Approaches
The synthesis of this compound has been achieved through various methods, including copper-catalyzed reactions which allow for efficient formation of the oxadiazole ring from readily available precursors .
| Synthetic Method | Description | Yield |
|---|---|---|
| Copper-Catalyzed Reaction | Utilizes arylacetic acids to form symmetrical and unsymmetrical oxadiazoles | High yield reported |
Comparison with Similar Compounds
Antimicrobial Effects
1,3,4-Oxadiazoles with halogen substituents, such as iodine, exhibit enhanced biofilm inhibition. For example, derivatives in reduced A. baumannii biofilm formation by downregulating Bap expression. The iodine in this compound may amplify this effect due to its ability to disrupt bacterial membranes or interfere with protein-DNA interactions . In contrast, nitro-substituted analogs (e.g., 3-nitrophenyl derivatives) primarily inhibit Staphylococcus aureus and E. coli via electrostatic interactions .
Anticancer Potential
Microwave-synthesized 1,3,4-oxadiazoles with aryl substituents have shown IC₅₀ values in the micromolar range against cancer cell lines . The cyclopropyl group in the target compound may improve metabolic stability, while iodine’s radio-opacity could enable dual therapeutic and diagnostic (theranostic) applications, a feature absent in non-halogenated analogs.
Pharmacological Properties
The iodine atom increases molecular weight (vs. Additionally, the cyclopropyl group may reduce metabolic degradation compared to straight-chain alkyl groups, as seen in carboxylic acid derivatives .
Preparation Methods
General Synthetic Strategies for 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles commonly involves cyclization of acyl hydrazides or their derivatives under dehydrating conditions. Key approaches include:
Cyclization of Carboxylic Acid Hydrazides: Hydrazides derived from carboxylic acids undergo intramolecular cyclodehydration using reagents such as phosphorus oxychloride (POCl3), concentrated sulfuric acid, phosphonium salts, or Burgess-type reagents to form the oxadiazole ring.
One-Pot Copper-Catalyzed Oxidative Synthesis: Recent advances demonstrate copper-catalyzed dual oxidation under oxygen atmosphere to convert arylacetic acids and hydrazides directly into 2,5-disubstituted 1,3,4-oxadiazoles in a one-pot process, avoiding expensive ligands and achieving high yields.
Specific Preparation of 2-Cyclopropyl-Substituted 1,3,4-Oxadiazoles
The cyclopropyl substituent at the 2-position can be introduced via protection or substitution reactions involving cyclopropyl-containing precursors:
Protection of Hydroxyl Groups with (Bromomethyl)cyclopropane: In the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, the hydroxyl group was protected using (bromomethyl)cyclopropane, followed by intramolecular dehydration-cyclization with triphenylphosphine and triethylamine to yield the oxadiazole ring.
Use of Cyclopropyl Carboxamide Oxime: Cyclopropyl carboxamide oxime serves as a building block in related oxadiazole syntheses, reacting with ethyl formylaminomethyl-carboxylate under reflux in ethanol with sodium and molecular sieves to form intermediates that can be cyclized into oxadiazole derivatives.
A Representative Synthetic Route for 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole
Based on the literature, a plausible preparation involves:
Analytical Confirmation and Yield
Structural confirmation of intermediates and final products is typically done using NMR (¹H and ¹³C), FT-IR, LC-MS, and elemental analysis .
The disappearance of NH protons in NMR and IR spectra confirms successful cyclization to the oxadiazole ring.
Yields reported for similar oxadiazole syntheses range from moderate to good (typically 60-85%), depending on reaction conditions and purification methods.
Summary Table of Key Preparation Methods
Q & A
Q. Basic
- IR spectroscopy : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹, oxadiazole ring vibrations at 1600–1500 cm⁻¹) .
- NMR : ¹H NMR reveals cyclopropyl protons as multiplet (δ 1.2–2.0 ppm), while ¹³C NMR confirms iodine’s electron-withdrawing effect on adjacent carbons .
- X-ray crystallography : Resolves steric effects of the cyclopropyl and iodine groups, with CCDC deposition providing validated structural data .
How can researchers resolve discrepancies in reported synthetic yields for oxadiazole derivatives?
Advanced
Contradictions often arise from solvent polarity, catalyst choice, or purification methods. For example:
- Solvent effects : POCl₃ vs. milder dehydrating agents (e.g., CBr₄/Ph₃P) may alter reaction kinetics .
- Catalysts : Using DIC (diisopropylcarbodiimide) instead of CDI can reduce side reactions in heterocyclic couplings .
- Statistical analysis : Design of Experiments (DoE) models can isolate critical variables (e.g., temperature, stoichiometry) .
What strategies are effective for evaluating the biological activity of this compound?
Q. Advanced
- In vitro assays : Screen against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) protocols. Derivatives with electron-withdrawing groups (e.g., iodine) often enhance antimicrobial activity .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Software like AutoDock Vina predicts binding affinities, guided by oxadiazole’s planar geometry .
How does substituent variation at the 2- and 5-positions affect physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (e.g., iodine) : Increase oxidative stability but may reduce solubility. LogP calculations predict lipophilicity, critical for blood-brain barrier penetration .
- Steric effects : Cyclopropyl’s rigidity influences conformational flexibility, impacting receptor binding. Computational tools (e.g., Gaussian) model steric hindrance .
What computational methods are recommended for studying reaction mechanisms involving this compound?
Q. Advanced
- DFT calculations : Analyze transition states in cyclocondensation reactions. B3LYP/6-31G(d) basis sets model electron transfer during dehydration .
- MD simulations : Predict stability in solvent environments (e.g., water vs. DMSO) using GROMACS .
How can this compound be applied in materials science or environmental chemistry?
Q. Advanced
- Energetic materials : Oxadiazoles with iodine exhibit high density and thermal stability, suitable for pyrotechnic additives. Safety protocols (e.g., plastic spatulas, face shields) are mandatory during scale-up .
- Surface chemistry : Study adsorption on indoor surfaces (e.g., silica) using microspectroscopic imaging to assess environmental persistence .
What safety protocols are essential for handling iodine-substituted oxadiazoles?
Q. Basic
- PPE : Safety glasses, nitrile gloves, and lab coats to prevent dermal exposure.
- Ventilation : Use fume hoods due to POCl₃’s corrosive vapors .
- Waste disposal : Neutralize acidic byproducts before disposal .
How do researchers validate the purity of synthesized batches?
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
